molecular formula C16H21BF3NO3 B13720159 N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide

Cat. No.: B13720159
M. Wt: 343.2 g/mol
InChI Key: AESKGUUEEIVCLQ-UHFFFAOYSA-N
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Description

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a trifluoromethyl group, a dioxaborolane ring, and an ethyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst to form the dioxaborolane ring . The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using trifluoromethylating agents . The final step involves the formation of the benzamide by reacting the intermediate with ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or hydrocarbons .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide is unique due to its combination of a trifluoromethyl group, a dioxaborolane ring, and an ethyl group attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C16H21BF3NO3

Molecular Weight

343.2 g/mol

IUPAC Name

N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H21BF3NO3/c1-6-21-13(22)10-7-8-12(11(9-10)16(18,19)20)17-23-14(2,3)15(4,5)24-17/h7-9H,6H2,1-5H3,(H,21,22)

InChI Key

AESKGUUEEIVCLQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)C(F)(F)F

Origin of Product

United States

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